![molecular formula C17H22N2O2 B7513943 Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513943.png)
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-122,288 belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of various neurological disorders.
Mecanismo De Acción
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone acts as a selective antagonist of dopamine D3 receptors, which are primarily localized in the mesolimbic and mesocortical pathways of the brain. By blocking dopamine D3 receptors, Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone modulates dopamine neurotransmission and has been shown to reduce the activity of the mesolimbic dopamine system, which is implicated in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its dopamine D3 receptor antagonism, Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has been shown to modulate the activity of other neurotransmitter systems, including serotonin and glutamate. Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has also been shown to increase the release of acetylcholine in the prefrontal cortex, which is implicated in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high affinity and selectivity for dopamine D3 receptors, which allows for the specific targeting of this receptor subtype. Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone is also relatively stable and can be easily synthesized in high purity. However, Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has several limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.
Direcciones Futuras
There are several future directions for the study of Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone. One area of focus is the development of more potent and selective dopamine D3 receptor antagonists, which may have improved therapeutic efficacy and reduced side effects. Another area of focus is the investigation of the potential therapeutic applications of Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone in other neurological disorders, such as Parkinson's disease and addiction. Finally, the development of novel drug delivery systems may improve the bioavailability and efficacy of Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone for clinical use.
Métodos De Síntesis
The synthesis of Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone involves the reaction of 3,5-dimethylbenzoyl chloride with piperazine in the presence of a base, followed by the addition of cyclopropylmethylamine. The product is then purified by recrystallization to obtain Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone in high purity.
Aplicaciones Científicas De Investigación
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, anxiety, and Alzheimer's disease. Preclinical studies have shown that Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has a high affinity for dopamine D3 receptors, which are implicated in the pathophysiology of these disorders. Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has also been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-9-13(2)11-15(10-12)17(21)19-7-5-18(6-8-19)16(20)14-3-4-14/h9-11,14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJVCDJEUOTAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.